LPA1-Rezeptor-Antagonist 1
Übersicht
Beschreibung
Ro 6842262 is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). It exhibits high selectivity for LPA1 over LPA3, with an IC50 value of 25 nanomolar . This compound has been shown to attenuate the proliferation and contraction of human lung fibroblast cells in vitro and reduce plasma histamine levels in a mouse LPA-challenge model .
Wissenschaftliche Forschungsanwendungen
Ro 6842262 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um den Lysophosphatidsäure-Rezeptor 1 und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: In der Forschung eingesetzt, um die biologischen Funktionen von Lysophosphatidsäure-Rezeptoren zu verstehen, insbesondere bei der Zellproliferation und -wanderung.
5. Wirkmechanismus
Ro 6842262 entfaltet seine Wirkung durch Antagonisierung des Lysophosphatidsäure-Rezeptors 1. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der verschiedene intrazelluläre Signalwege vermittelt, die an Zellproliferation, -wanderung und -überleben beteiligt sind. Durch Blockierung der Aktivität des Lysophosphatidsäure-Rezeptors 1 hemmt Ro 6842262 die nachgeschalteten Signalisierungsereignisse, was zu einer verringerten Zellproliferation und -kontraktion führt .
Wirkmechanismus
Target of Action
The primary target of the compound, also known as “1-[4’-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1’-biphenyl]-4-yl]cyclopropanecarboxylic acid” or “Ro 6842262”, is the Lysophosphatidic Acid Receptor 1 (LPA1) . LPA1 is a G protein-coupled receptor that plays a crucial role in various biological functions, including cell proliferation, anti-apoptosis, and cell migration .
Mode of Action
Ro 6842262 is a potent LPA1 antagonist . It exhibits a high degree of selectivity for LPA1 over other LPA receptors, with an IC50 value of 25 nM . The compound interacts with its target by binding to the LPA1 receptor, thereby inhibiting the receptor’s activation by its natural ligand, Lysophosphatidic Acid (LPA) . This interaction results in the attenuation of LPA1-mediated signaling pathways .
Biochemical Pathways
The LPA1 receptor is known to mediate several signaling pathways, including Gi, Gq, G12, and β-arrestin signaling pathways . By antagonizing the LPA1 receptor, Ro 6842262 inhibits these pathways, thereby affecting various downstream effects. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro .
Pharmacokinetics
Ro 6842262 demonstrates excellent pharmacokinetic properties. It is orally bioavailable, with bioavailability reported as 70% in mice, 100% in rats, and 79% in monkeys . The compound also exhibits favorable clearance rates, with values of 37 mL/min/kg in mice, 15 mL/min/kg in rats, and 2 mL/min/kg in monkeys . These properties contribute to the compound’s effective bioavailability.
Result of Action
The molecular and cellular effects of Ro 6842262’s action primarily involve the inhibition of LPA1-mediated biological functions. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro . Additionally, it reduces plasma histamine levels in a mouse LPA-challenge model .
Vorbereitungsmethoden
The synthesis of Ro 6842262 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key synthetic route includes the formation of a cyclopropanecarboxylic acid derivative, which is then coupled with a biphenyl moiety and a triazole ring. The final product is obtained through a series of purification steps to ensure high purity (≥98%) .
Industrial production methods for Ro 6842262 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and reaction times to achieve the desired product .
Analyse Chemischer Reaktionen
Ro 6842262 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können verwendet werden, um verschiedene Substituenten an die Kernstruktur einzuführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Ro 6842262 ist einzigartig in seiner hohen Selektivität für den Lysophosphatidsäure-Rezeptor 1 gegenüber dem Lysophosphatidsäure-Rezeptor 3. Ähnliche Verbindungen umfassen:
KI 16425: Ein weiterer Lysophosphatidsäure-Rezeptor-Antagonist mit Aktivität gegen den Lysophosphatidsäure-Rezeptor 1 und den Lysophosphatidsäure-Rezeptor 3.
BMS-986020: Ein Lysophosphatidsäure-Rezeptor 1-Antagonist mit ähnlicher biologischer Aktivität.
Amgen compound 35: Ein Antagonist des Lysophosphatidsäure-Rezeptors 2.
Ro 6842262 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a significant role in various physiological and pathological processes through its interaction with LPA receptors, particularly LPA1. The antagonism of LPA1 has been the focus of numerous studies due to its implications in cancer progression, fibrosis, and other diseases. This article provides a detailed overview of the biological activity associated with LPA1 receptor antagonist 1, focusing on its mechanisms, therapeutic potential, and relevant research findings.
LPA1 receptor antagonists inhibit the signaling pathways activated by LPA binding, which is crucial for various cellular functions such as migration, proliferation, and survival. The biological activity of LPA1 antagonist 1 can be summarized as follows:
- Cell Proliferation and Migration : LPA1 activation promotes cell migration and proliferation in various cancer types. For instance, high levels of LPAR1 expression in ovarian cancer correlate with increased tumor aggressiveness and poor prognosis .
- Signaling Pathways : The antagonist affects multiple signaling cascades including PI3K/AKT and MAPK pathways, which are vital for cancer cell invasion and metastasis .
Therapeutic Implications
The therapeutic potential of LPA1 receptor antagonists extends across several medical conditions:
- Cancer Treatment : In preclinical models, LPA1 antagonists have demonstrated efficacy in reducing tumor volume and metastasis in various cancers such as breast, ovarian, and prostate cancers .
- Fibrotic Diseases : By inhibiting LPAR1 signaling, these antagonists may also alleviate symptoms associated with fibrotic diseases like idiopathic pulmonary fibrosis .
- Benign Prostatic Hyperplasia (BPH) : Studies indicate that specific LPA1 antagonists can reduce intraurethral pressure without affecting blood pressure, presenting a novel treatment approach for BPH .
Research Findings
Recent studies have highlighted the biological activity of LPA1 receptor antagonist 1 through various experimental approaches:
Case Studies
- Ovarian Cancer : High expression levels of LPAR1 were linked to increased cell motility and metastasis. Antagonizing this receptor using specific inhibitors resulted in decreased tumor growth and spread in animal models .
- Breast Cancer : The use of an LPA1 antagonist led to reduced invasiveness in MCF-10A mammary epithelial cells by disrupting the LPAR1-PI3K-ZEB1-miR-21 signaling axis .
Data Tables
Eigenschaften
IUPAC Name |
1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUHYSYFWQRMF-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ro 6842262 interact with LPA1 and what are the downstream effects observed in the study?
A1: The research paper primarily focuses on characterizing the pharmacological activity of Ro 6842262. The study reveals that Ro 6842262 acts as an inverse agonist of LPA1. [] This means that it binds to the receptor and not only blocks the action of agonists like lysophosphatidic acid (LPA) but also reduces the receptor's basal activity. The study employed a dynamic mass redistribution (DMR) assay and observed that Ro 6842262 effectively inhibited LPA1 signaling compared to control groups. [] While the exact downstream effects aren't elaborated upon in this specific paper, inhibiting LPA1 signaling is known to impact various cellular processes like proliferation, migration, and invasion, which are often dysregulated in diseases like cancer and fibrosis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.